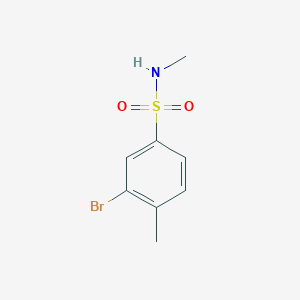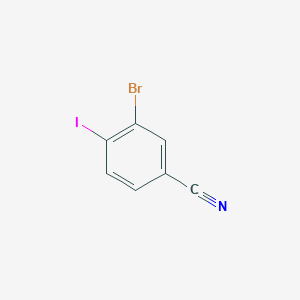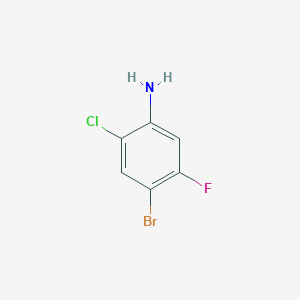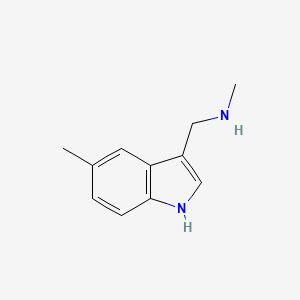
2-(3-Bromophenyl)Acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)Acetophenone is an organic compound with the molecular formula C14H11BrO. It is a derivative of acetophenone, where a bromine atom is substituted at the third position of the phenyl ring. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)Acetophenone can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the reaction of 3-bromobenzoyl chloride with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Suzuki Coupling Reaction: This method involves the coupling of 3-bromophenylboronic acid with acetophenone using a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran.
Sonogashira Coupling Reaction: This method involves the coupling of 3-bromoiodobenzene with acetophenone using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-bromobenzoic acid, 3-bromoacetophenone.
Reduction: 3-bromo-1-phenylethanol, 3-bromoethylbenzene.
Substitution: 3-methoxyacetophenone, 3-cyanoacetophenone.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)Acetophenone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: It is used in the development of anti-cancer agents and anti-inflammatory drugs.
Industry: It is employed in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)Acetophenone involves its interaction with specific molecular targets and pathways. The bromine atom enhances the electrophilicity of the compound, making it a potent intermediate in various organic reactions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
3-Bromoacetophenone: Similar in structure but lacks the additional phenyl group.
4-Bromoacetophenone: Bromine atom is substituted at the fourth position of the phenyl ring.
2-Bromoacetophenone: Bromine atom is substituted at the second position of the phenyl ring.
Uniqueness: 2-(3-Bromophenyl)Acetophenone is unique due to the presence of both the bromine atom and the acetophenone moiety, which imparts distinct reactivity and selectivity in organic synthesis. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTOZYXOYXWKPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642288 |
Source


|
| Record name | 2-(3-Bromophenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27798-44-3 |
Source


|
| Record name | 2-(3-Bromophenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)
